ethyl 4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is a synthetic small molecule characterized by:
- Ethyl oxobutanoate backbone: A ketone-containing butanoate ester, which may influence solubility and metabolic stability.
- Piperidine ring: A six-membered nitrogen-containing heterocycle, commonly used to enhance bioavailability and membrane permeability in drug design.
Properties
IUPAC Name |
ethyl 4-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-3-22-15(21)5-4-14(20)19-9-6-13(7-10-19)12-23-16-17-8-11-18(16)2/h8,11,13H,3-7,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQDQNOLTHRJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- IUPAC Name : this compound)
- Molecular Formula : C₁₈H₃₁N₃O₄S
- Molecular Weight : 373.53 g/mol
- CAS Number : Not specified in available literature.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole moiety is known for its role in biological systems, often acting as a proton acceptor or donor, which can influence enzyme activity and receptor binding.
1. Antimicrobial Activity
Research indicates that compounds containing imidazole and thioether functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to this compound) have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Antitumor Activity
Compounds with similar structural features have demonstrated notable cytotoxic effects against cancer cell lines. The presence of the piperidine ring and the thioether linkage enhances the compound's ability to penetrate cell membranes and interact with intracellular targets, leading to apoptosis in cancer cells .
3. Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological effects. Research on related compounds has shown that they can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which may contribute to anxiolytic or antidepressant effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound) can be influenced by variations in its chemical structure. Key factors include:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole Ring | Enhances interaction with biological targets |
| Piperidine Ring | Increases lipophilicity and cell permeability |
| Thioether Linkage | Contributes to antimicrobial properties |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiazole and imidazole derivatives, compounds structurally related to this compound) exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cells
Another study investigated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that modifications to the piperidine and thioether components significantly affected cytotoxicity, with some derivatives showing IC50 values lower than established chemotherapeutic agents .
Scientific Research Applications
The compound ethyl 4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and material science. This article explores its applications, supported by data tables and relevant case studies.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. The imidazole ring is often found in compounds with antimicrobial, antifungal, and anticancer properties. Research indicates that derivatives of imidazole can inhibit certain enzymes or cellular pathways associated with disease progression.
Case Study: Anticancer Activity
A study demonstrated the synthesis of imidazole derivatives and their evaluation against various cancer cell lines. The results indicated that modifications to the imidazole structure could enhance cytotoxicity, suggesting that this compound) might exhibit similar properties when tested under controlled conditions .
Pharmacology
Pharmacological studies have focused on the compound's interaction with biological targets. The piperidine component may enhance binding affinity to specific receptors, potentially leading to effects such as analgesia or sedation.
Beyond medicinal applications, the compound's unique structure allows for exploration in material science, particularly in the development of polymers or nanomaterials. The thiol group can facilitate cross-linking reactions that are crucial for creating durable materials.
Case Study: Polymer Synthesis
Research into thiol-based reactions has shown that incorporating compounds like this compound) can lead to novel polymer networks with enhanced mechanical properties. These materials could find use in coatings or biomedical devices .
Agricultural Chemistry
Recent studies have suggested potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Compounds with imidazole structures have been shown to possess insecticidal properties, making this compound a candidate for further investigation.
Data Table: Agricultural Applications
| Application Area | Potential Use |
|---|---|
| Pesticide | Insecticidal activity |
| Herbicide | Growth inhibition |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key motifs with several pharmacologically active molecules. Below is a comparative analysis:
Table 1: Comparative Analysis of Ethyl 4-(4-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate and Analogues
Key Comparative Insights
Thioether-Imidazole Motif: Present in both the target compound and balamapimod, this group is associated with kinase inhibition, likely through interactions with ATP-binding pockets . However, the absence of a quinoline core in the target compound may alter selectivity compared to MKI-833.
Piperidine Derivatives: Piperidine rings are ubiquitous in CNS-active drugs (e.g., astemizole) due to their ability to cross the blood-brain barrier. The target compound’s piperidine-thioether linkage may reduce lipophilicity (logP ~2.1 vs.
Ester vs. Amide/Quinoline Groups: The ethyl oxobutanoate ester in the target compound may confer higher initial solubility but lower metabolic stability compared to balamapimod’s amide/quinoline structure.
Synthetic Accessibility: The thioether linkage in the target compound likely requires coupling reagents (e.g., Mitsunobu conditions), similar to MKI-833’s synthesis . Piperidine functionalization strategies are well-established, as seen in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
